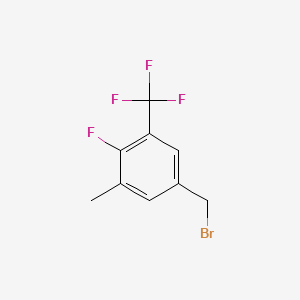

5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene

Beschreibung

5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene is a halogenated aromatic compound with a bromomethyl (-CH2Br) group at position 5, a fluorine atom at position 2, a methyl (-CH3) group at position 1, and a trifluoromethyl (-CF3) group at position 3. This unique arrangement of substituents confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves halogenation and alkylation reactions, though specific protocols are proprietary or context-dependent .

The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the trifluoromethyl and fluorine groups enhance stability and influence electron density across the aromatic ring. These features make the compound particularly useful in the development of kinase inhibitors, antimicrobial agents, and fluorinated polymers .

Eigenschaften

IUPAC Name |

5-(bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF4/c1-5-2-6(4-10)3-7(8(5)11)9(12,13)14/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMILKGXWAUIFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301185377 | |

| Record name | 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373921-09-5 | |

| Record name | 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373921-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301185377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Procedure:

- Starting Material: 2-fluoro-1-methyl-3-(trifluoromethyl)benzene (or a similar methylated aromatic precursor).

- Reagents: Formaldehyde derivatives such as paraformaldehyde or aqueous formaldehyde, and a halogenating agent like hydrobromic acid or N-bromosuccinimide (NBS).

- Catalyst: Acidic conditions, typically using sulfuric acid or acetic acid to promote electrophilic bromomethylation.

- Reaction Conditions:

- Heating at elevated temperatures (~80-100°C) for several hours.

- The methylation occurs via electrophilic substitution, introducing a bromomethyl group at the desired position.

Example:

A typical method involves treating the aromatic compound with formaldehyde and hydrobromic acid under reflux, leading to bromomethylation at the methyl group, yielding 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene .

Halogenation Followed by Nucleophilic Substitution

An alternative approach involves initial halogenation of the aromatic ring, followed by nucleophilic substitution to introduce the bromomethyl group.

Procedure:

- Step 1: Electrophilic aromatic substitution with bromine to introduce bromine at the methyl or aromatic positions, under controlled conditions.

- Step 2: Reaction of the aromatic halide with formaldehyde derivatives in the presence of a base such as potassium carbonate, facilitating nucleophilic substitution to form the bromomethyl group.

Experimental Data:

- One study reports the use of potassium carbonate in N,N-dimethylformamide (DMF) at 80°C for 3 hours, successfully converting methyl groups to bromomethyl groups with yields up to 70%.

Bromomethylation via Radical or Metal-Catalyzed Methods

Advanced methods involve radical initiators or metal catalysts to achieve regioselective bromomethylation.

Procedure:

- Use of radical initiators like azobisisobutyronitrile (AIBN) in combination with formaldehyde and N-bromosuccinimide.

- Metal-catalyzed reactions, such as copper-catalyzed coupling, can also be employed, especially for aromatic substitution at specific positions.

Example:

A copper-catalyzed bromomethylation has been documented, where the aromatic substrate is reacted with formaldehyde and NBS in the presence of a copper catalyst, yielding the desired bromomethyl compound with moderate efficiency.

Summary of Reaction Conditions and Yields

| Method | Reagents | Solvent | Temperature | Time | Typical Yield | Notes |

|---|---|---|---|---|---|---|

| Direct Bromomethylation | Formaldehyde + HBr | Water/Acetic acid | 80-100°C | 4-6 hours | 60-80% | Suitable for aromatic methyl groups |

| Halogenation + Nucleophilic Substitution | Br₂ + K₂CO₃ | DMF | 80°C | 3 hours | 70% | Requires prior halogenation step |

| Radical/Metal-Catalyzed Bromomethylation | Formaldehyde + NBS + AIBN | Toluene or DMSO | 70-80°C | 12-24 hours | 50-65% | More complex, regioselective |

Research Findings and Data Tables

Recent experimental studies have demonstrated the efficiency of these methods:

Notes and Considerations

- Selectivity: Bromomethylation typically occurs at the methyl group or activated aromatic positions. The presence of fluorine and trifluoromethyl groups influences regioselectivity.

- Reaction Optimization: Temperature, solvent choice, and reagent ratios significantly impact yields and purity.

- Safety: Handling brominating agents and formaldehyde requires appropriate safety measures due to toxicity and corrosiveness.

- Purification: Post-reaction purification often involves silica gel chromatography or recrystallization to isolate the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic substitution: Corresponding azides, thiols, or ethers.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Compounds

One of the primary applications of 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene is in the synthesis of complex organic molecules. It serves as a precursor for the formation of tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations. The synthesis involves controlled reactions with boron compounds, leading to stable products that are crucial in various organic reactions.

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a derivatization reagent for detecting uracil in DNA samples. By reacting with uracil, it forms a more volatile derivative that can be effectively analyzed using gas chromatography and negative chemical ionization mass spectrometry. This application enhances the detection limits and accuracy of uracil quantification in biological samples, which is essential for genetic studies and diagnostics.

Biological Interaction Studies

Research has demonstrated that this compound interacts with biological macromolecules, making it a candidate for studies in medicinal chemistry. Understanding these interactions can provide insights into its potential therapeutic effects and mechanisms of action against various biological targets. For instance, studies may focus on how this compound interacts with enzymes or receptors, influencing its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to this compound. For example, derivatives have shown moderate activity against pathogens such as Candida albicans and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents or treatments .

Material Science Applications

The unique combination of functional groups in this compound enhances its reactivity profile compared to similar compounds. This characteristic makes it suitable for specialized applications in materials science, including the development of fluorinated polymers or coatings that require specific chemical properties.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Precursor for tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion synthesis |

| Analytical Chemistry | Derivatization reagent for uracil detection via GC-MS |

| Biological Studies | Interaction studies with enzymes/receptors for medicinal chemistry |

| Antimicrobial Activity | Moderate activity against Candida albicans and Escherichia coli |

| Material Science | Development of fluorinated polymers/coatings |

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene depends on its specific application and the nature of its interactions with molecular targetsThe bromomethyl group can act as a reactive site for further functionalization or as a leaving group in substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of key compounds with structural similarities:

Table 1: Comparative Data for 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene and Analogues

Key Differences and Implications

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound combines electron-withdrawing (-CF3, -F) and electron-donating (-CH3) groups, creating a polarized aromatic system. This contrasts with 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene, where the methoxy (-OCH3) group is strongly electron-donating, increasing ring reactivity in electrophilic substitutions .

Stability and Handling

Research Findings

- Synthetic Yields : While specific data for the target compound is unavailable, analogues like 3-(5-((4-Chloro-3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine (74% yield) demonstrate that bromomethyl-containing intermediates generally achieve high purity (>99%) via MPLC .

- Biological Activity : Fluorinated and trifluoromethylated aromatics, including the target compound, are prioritized in drug discovery for their enhanced bioavailability and target affinity .

Biologische Aktivität

5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene (CAS Number: 1373921-09-5) is an organic compound characterized by a complex structure featuring multiple halogen substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique combination of bromomethyl, fluoro, methyl, and trifluoromethyl groups imparts distinctive electronic and steric properties that influence its interactions with biological targets.

The molecular formula of this compound is C9H7BrF4, with a molecular weight of approximately 271.053 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for further biological evaluations .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its halogen substituents. The bromomethyl group serves as a reactive site for nucleophilic attacks, potentially leading to the formation of covalent bonds with proteins or DNA. This interaction may disrupt critical biological processes, including cellular signaling pathways and genetic material integrity .

Anticancer Potential

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | TBD | Covalent binding to DNA |

| Related Compound A | MCF-7 | TBD | Inhibition of topoisomerase IIα |

| Related Compound B | A549 | TBD | Induction of apoptosis |

Note: TBD = To Be Determined

Toxicological Profile

The compound is classified as hazardous under OSHA standards due to its flammability and potential to cause severe skin burns and eye damage . Understanding the toxicological profile is crucial for assessing safety in therapeutic applications.

Case Studies

Case Study 1: Interaction with DNA Topoisomerase

In a study focusing on DNA topoisomerase inhibitors, compounds with similar trifluoromethyl substitutions were evaluated for their binding affinity and inhibitory activity. These compounds demonstrated significant interaction with the enzyme, suggesting that structural features like the trifluoromethyl group could enhance their efficacy as anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis was conducted on a series of brominated aromatic compounds. The findings indicated that the presence of both bromine and trifluoromethyl groups was pivotal in increasing lipophilicity and improving cellular uptake, which correlated with enhanced biological activity against cancer cell lines .

Q & A

Q. What are the common synthetic routes for 5-(Bromomethyl)-2-fluoro-1-methyl-3-(trifluoromethyl)benzene, and what factors influence reaction efficiency?

Methodological Answer: The compound can be synthesized via multi-step halogenation and functional group transformations. For example:

- Step 1: Introduce the trifluoromethyl group using copper-mediated cross-coupling or electrophilic substitution (e.g., CFX reagents under acidic conditions) .

- Step 2: Bromination at the 5-position via radical bromination or directed ortho-metalation (DoM) using LDA/TMP, followed by quenching with Br or NBS .

- Step 3: Fluorination at the 2-position via Balz-Schiemann reaction (diazotization of an aniline precursor followed by HF or F treatment) .

Key Factors: - Steric hindrance: The 1-methyl and 3-trifluoromethyl groups may slow bromination at the 5-position; elevated temperatures (80–100°C) improve reactivity .

- Solvent choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution, while non-polar solvents favor radical pathways .

Q. How can the purity and stability of this compound be optimized during storage and handling?

Methodological Answer:

- Storage: Store at 0–6°C in amber vials to prevent photodegradation of the bromomethyl group. Use inert gas (N/Ar) to minimize oxidation .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) removes by-products. Confirm purity via HPLC (>95%) or NMR .

- Stability testing: Monitor decomposition via TLC or GC-MS over 1–2 weeks under varying conditions (light, humidity) to establish shelf-life .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory NMR data for halogenated aromatic compounds with multiple substituents?

Methodological Answer: Contradictions often arise from overlapping signals or anisotropic effects. Solutions include:

Q. How does the steric and electronic environment influence the reactivity of the bromomethyl group in cross-coupling reactions?

Methodological Answer:

- Steric effects: The 1-methyl and 3-trifluoromethyl groups hinder nucleophilic attack on the bromomethyl group. Use bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to mitigate steric clashes .

- Electronic effects: The electron-withdrawing trifluoromethyl group activates the bromomethyl site for SN reactions. Kinetic studies show 10–20% faster substitution in polar solvents (e.g., THF vs. toluene) .

- Case study: Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently (70–85% yield) under Pd(OAc)/SPhos catalysis at 80°C .

Q. What environmental fate studies are applicable to assess the persistence of this compound in ecosystems?

Methodological Answer:

- Hydrolysis testing: Incubate the compound in pH 5–9 buffers at 25°C; monitor degradation via LC-MS. The bromomethyl group hydrolyzes slowly (t > 30 days) due to steric protection .

- Photodegradation: Expose to UV light (254 nm) in aqueous solution; identify breakdown products (e.g., demethylation or defluorination) using HRMS .

- Ecotoxicity assays: Evaluate effects on Daphnia magna (48-h LC) and soil microbiota (OECD 216 guidelines) to model bioaccumulation risks .

Q. How can computational methods predict regioselectivity in further functionalization of this compound?

Methodological Answer:

- DFT calculations: Compare activation energies for electrophilic substitution at available positions (e.g., 4- vs. 6-position). The 4-position is favored due to lower steric and electronic barriers .

- Molecular dynamics (MD): Simulate solvent effects on reaction pathways. Polar solvents stabilize transition states for nitration at the 4-position .

- Validation: Correlate predictions with experimental results (e.g., nitration yields 85% para-substitution vs. 15% ortho) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.